molecular formula C6H6ClN3S B2719282 Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride CAS No. 2247849-72-3

Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride

Cat. No. B2719282
CAS RN: 2247849-72-3
M. Wt: 187.65
InChI Key: LSMDUSDYBQBMOQ-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-amine is a chemical compound with the CAS Number: 41972-62-7 . It has a molecular weight of 151.19 and its IUPAC name is 1,2,3-benzothiadiazol-6-amine . It is a solid substance .


Molecular Structure Analysis

The InChI code for Benzo[d][1,2,3]thiadiazol-6-amine is 1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D visualization of the molecule .


Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-6-amine has a boiling point of 319.2±34.0C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8C . It has a flash point of 146.9 .

Scientific Research Applications

Semiconducting Polymers and Optoelectronic Devices Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride and its derivatives have been explored for their potential in the field of organic semiconductors. Research has focused on synthesizing and characterizing semiconducting polymers that incorporate this compound for use in transistors, solar cells, photodetectors, and thermoelectrics. For example, isoBT, an isomer of Benzo[d][1,2,3]thiadiazol, has been implemented in alternating copolymers, demonstrating high-performance in optoelectronic semiconductors with significant hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).

Catalytic Applications in Organic Synthesis The compound has also been applied as a catalyst in the synthesis of diverse organic molecules. For instance, derivatives of this compound have been used as efficient and homogeneous catalysts for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous conditions, showcasing advantages like high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Drug Discovery and Medicinal Chemistry In medicinal chemistry, derivatives of this compound serve as crucial building blocks. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, offering a versatile pathway for the development of compounds with potential biological activity. These derivatives can be substituted at various positions, allowing for extensive exploration of chemical space for drug discovery purposes (Durcik et al., 2020).

Corrosion Inhibition Research into the corrosion inhibition properties of thiazole and thiadiazole derivatives against iron corrosion has utilized density functional theory (DFT) calculations and molecular dynamics simulations. These studies predict the inhibition performances of various derivatives, including 2-aminothiazole and thiadiazole compounds, providing insights into their efficacy in protecting metal surfaces (Kaya et al., 2016).

Antimicrobial and Anticancer Activities Newly synthesized derivatives containing this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have shown promising antimicrobial activities against various bacterial strains, while some derivatives have demonstrated significant anticancer activities (Idrees et al., 2019).

Safety and Hazards

The safety information for Benzo[d][1,2,3]thiadiazol-6-amine includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include: P280-P305+P351+P338-P310 . It is classified under the GHS07 pictogram .

properties

IUPAC Name

1,2,3-benzothiadiazol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S.ClH/c7-4-1-2-5-6(3-4)10-9-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDUSDYBQBMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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